(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiazole ring, a biphenyl group, and a pyrazolone core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole and biphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features Similar compounds may include other benzothiazole derivatives, biphenyl compounds, and pyrazolones
Properties
Molecular Formula |
C31H23ClN4OS2 |
---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(2-phenylphenyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C31H23ClN4OS2/c1-20(33-25-12-6-5-11-24(25)21-9-3-2-4-10-21)29-27(19-38-23-17-15-22(32)16-18-23)35-36(30(29)37)31-34-26-13-7-8-14-28(26)39-31/h2-18,35H,19H2,1H3 |
InChI Key |
BGKYFSWILKFSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.